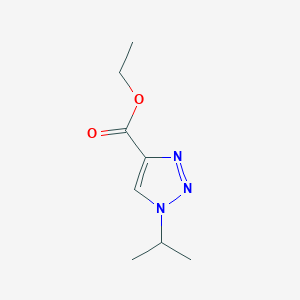

![molecular formula C7H6F2O2S B2561682 5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde CAS No. 730992-73-1](/img/structure/B2561682.png)

5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

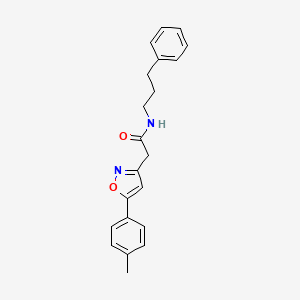

5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde is a chemical compound with the CAS Number: 730992-73-1. It has a molecular weight of 192.19. The IUPAC name for this compound is 5-{[(difluoromethyl)sulfanyl]methyl}-2-furaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a purity of 95%. The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Conversion to Sustainable Polymers and Fuels

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent transformations, offer a renewable alternative to non-renewable hydrocarbon sources in the chemical industry. These compounds can be synthesized from plant biomass and are considered pivotal for the future of green chemistry. They hold promise for the production of a wide range of materials, including monomers, polymers, fuels, solvents, and even pharmaceuticals, showcasing their versatility and potential to replace oil-based products (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

In the pursuit of environmentally friendly chemical processes, the dehydration of sugars to furanic compounds like 5-HMF and furfural plays a significant role. These chemicals serve as valuable building blocks in green chemistry, and their production process benefits from the careful selection of solvents. This selection is crucial to enhance productivity while minimizing undesirable side reactions. The use of green solvents and efficient methodologies underscores the commitment to sustainable practices in chemical synthesis (Esteban, Vorholt, & Leitner, 2020).

Catalytic Conversion of Carbohydrates

The catalytic conversion of carbohydrates to furanic derivatives, facilitated by solvents like choline chloride, represents a significant area of research. This method offers enhanced selectivity towards valuable furanic compounds, illustrating the potential of catalytic processes in the efficient and selective production of bio-based chemicals (Jérôme & Vigier, 2017).

Biocatalytic Valorization

Biocatalysis presents an alternative route for the valorization of furans, offering high selectivity under mild reaction conditions. This approach addresses the challenges associated with the inherent instability of furans, proposing environmentally friendly and efficient pathways for their transformation into valuable products (Domínguez de María & Guajardo, 2017).

Organic Synthesis and Fine Chemicals

The application of furanic compounds like 5-HMF in organic synthesis highlights their role as versatile building blocks. These compounds facilitate the preparation of a wide array of fine chemicals, demonstrating the adaptability and potential of furan derivatives in contributing to sustainable and innovative chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Properties

IUPAC Name |

5-(difluoromethylsulfanylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c8-7(9)12-4-6-2-1-5(3-10)11-6/h1-3,7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTVJPNODASOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CSC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)